molecular formula C17H17N3O B10983267 1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide

1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B10983267
M. Wt: 279.34 g/mol
InChI Key: HWNDDVSTEDVHFY-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole ring with a pyridine moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole-4-carboxylic acid with 2-(pyridin-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. Additionally, the use of automated synthesis platforms can streamline the process and reduce the need for manual intervention .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of an indole ring with a pyridine moiety at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-methyl-N-(2-pyridin-2-ylethyl)indole-4-carboxamide

InChI

InChI=1S/C17H17N3O/c1-20-12-9-14-15(6-4-7-16(14)20)17(21)19-11-8-13-5-2-3-10-18-13/h2-7,9-10,12H,8,11H2,1H3,(H,19,21)

InChI Key

HWNDDVSTEDVHFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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